molecular formula C12H15NO5S B1394942 (4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1265908-21-1

(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1394942
CAS RN: 1265908-21-1
M. Wt: 285.32 g/mol
InChI Key: RZIREYLLBTUPAS-DKSCNQEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (4S-4H-3,5-DM-TZC) is an important compound in the field of medicinal chemistry. It is a synthetic derivative of thiazolidine-4-carboxylic acid (TZC) and has been widely studied for its potential applications in various areas of scientific research. 4S-4H-3,5-DM-TZC is a versatile compound that has been used in a variety of chemical, biochemical, and physiological studies.

Scientific Research Applications

Molecular Interactions and Antibacterial Properties

The compound's precursor participates in the Thia-Michael addition reaction, leading to derivatives with potential antibacterial and antifungal properties. Its molecular interactions with bacterial enzymes have been explored, particularly focusing on the MurB protein of Staphylococcus aureus. The compound's antimicrobial efficacy has been assessed through in vitro studies, indicating its potential in the development of new antimicrobial agents (Karanth et al., 2018).

Structural Analysis and Crystallography

The compound's derivatives have been subjected to detailed structural analysis. For instance, the crystal structure of a racemic mixture resulting from the condensation reaction of ortho-vanillin and l-cysteine has been elucidated. This analysis included techniques like NMR, ESI-MS, and X-ray diffraction, providing valuable insights into the compound's structure and potential applications in various fields including crystallography and material science (Muche et al., 2018).

Applications in Supramolecular Chemistry

Research has also delved into the compound's derivatives' supramolecular aggregation behavior. This includes investigating how variations in hydrogen bonding functionalities and solvent molecules influence the formation of molecular assemblies. These studies have implications for the compound's potential applications in biosensing, gas storage, and template catalysis (Jagtap et al., 2018).

Anticancer and Antioxidant Properties

Further research has been conducted on the compound's derivatives for their potential anticancer and antioxidant properties. The synthesis and characterization of these derivatives, along with their biological activity assessments, suggest their use in the development of treatments against specific cancer types and their utility as antioxidants (Stankova et al., 2009).

properties

IUPAC Name

(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-17-8-3-6(4-9(18-2)10(8)14)11-13-7(5-19-11)12(15)16/h3-4,7,11,13-14H,5H2,1-2H3,(H,15,16)/t7-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIREYLLBTUPAS-DKSCNQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2N[C@H](CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
(4S)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

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